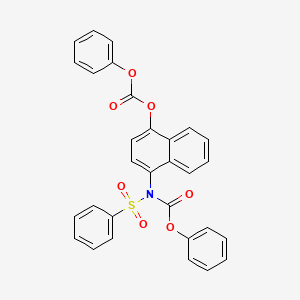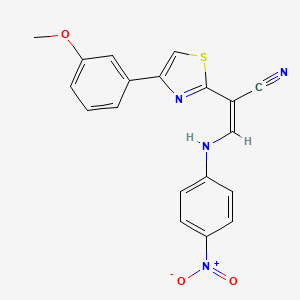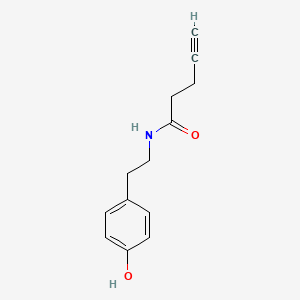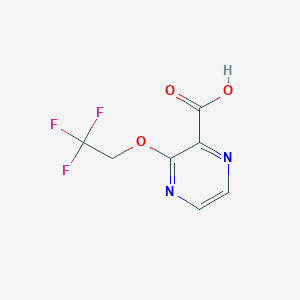
Phenyl (4-((phenoxycarbonyl)oxy)naphthalen-1-yl)(phenylsulfonyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl (4-((phenoxycarbonyl)oxy)naphthalen-1-yl)(phenylsulfonyl)carbamate is a useful research compound. Its molecular formula is C30H21NO7S and its molecular weight is 539.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Applications
Research has shown that derivatives of naphthoquinone, which share structural similarities with "Phenyl (4-((phenoxycarbonyl)oxy)naphthalen-1-yl)(phenylsulfonyl)carbamate," have been synthesized and evaluated for their anticancer properties. These compounds have demonstrated potent cytotoxic activity against human cancer cell lines, such as A549 (lung carcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer). Specifically, compounds with phenylaminosulfanyl-1,4-naphthoquinone derivatives have shown remarkable cytotoxic activity, with low toxicity in normal human kidney HEK293 cells. The mechanism of action involves induction of apoptosis and cell cycle arrest at the G1 phase, highlighting their potential as anticancer agents (Ravichandiran et al., 2019).
Antimicrobial Activities
Compounds related to "this compound," particularly those involving intramolecular cyclization of carbamates, have been synthesized and tested for their antimicrobial properties. Such studies contribute to the development of new antimicrobial agents with potential applications in combating infectious diseases. (Latif, Mishriky, & Assad, 1982).
Organic Synthesis and Material Science
Research into the synthesis and properties of related compounds has implications for material science and organic synthesis. For instance, studies on the synthesis of sulfonated polyimides from related compounds have shown promising results for the development of materials with high thermal stability and good mechanical strength, suitable for applications in electronics and as proton exchange membranes (Shouwen Chen et al., 2006). Additionally, the catalyzed cross-coupling of aryl C-O based electrophiles with aryl neopentylglycolboronates, using nickel catalysts, opens new pathways in the synthesis of complex organic molecules, contributing to advancements in pharmaceuticals and organic materials (Leowanawat, Zhang, & Percec, 2012).
Propriétés
IUPAC Name |
[4-[benzenesulfonyl(phenoxycarbonyl)amino]naphthalen-1-yl] phenyl carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H21NO7S/c32-29(36-22-12-4-1-5-13-22)31(39(34,35)24-16-8-3-9-17-24)27-20-21-28(26-19-11-10-18-25(26)27)38-30(33)37-23-14-6-2-7-15-23/h1-21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYOPOBXLDBIHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)N(C2=CC=C(C3=CC=CC=C32)OC(=O)OC4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H21NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,7-dimethyl-9-(3-methylphenyl)-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2929364.png)
![Methyl 4-((6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2929367.png)


![N-(2,4-difluorophenyl)-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2929372.png)


![3-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2929376.png)


![5-Oxospiro[3.3]heptane-2-carboxylic acid](/img/structure/B2929380.png)

![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(2-hydroxyethoxy)ethyl)oxalamide](/img/structure/B2929384.png)
![N'3-[6-methyl-4-(trifluoromethyl)-2-pyridyl]-5-chloro-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B2929387.png)
